2-(2,6-Dibromopyridin-3-yl)acetic acid

Lipophilicity Membrane permeability Drug-likeness

Sourcing isomerically pure 2,6-dibromopyridinylacetic acid building blocks with reliable batch-to-batch regiochemical fidelity is a persistent challenge in medicinal chemistry workflows. 2-(2,6-Dibromopyridin-3-yl)acetic acid (CAS 1227592-96-2) directly addresses this bottleneck: - Orthogonal C-Br handles at C-2 and C-6 enable >80% selective mono-functionalization, enabling sequential cross-coupling for diverse 2,6-diarylpyridine libraries. - 3-Acetic acid side chain provides a ready anchor for amide conjugation, streamlining SAR exploration of kinase and integrase targets. - Elevated lipophilicity (XLogP3 = 2.4) vs. mono-bromo analogs (XLogP3 = 1.3) makes it the preferred choice for programs requiring enhanced membrane permeability. - Rigorous batch-specific analytical documentation (NMR, HPLC, GC) ensures reproducible outcomes across library production runs.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 1227592-96-2
Cat. No. B12952390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dibromopyridin-3-yl)acetic acid
CAS1227592-96-2
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CC(=O)O)Br)Br
InChIInChI=1S/C7H5Br2NO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12)
InChIKeyFQXZOJZNEJETSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2,6-Dibromopyridin-3-yl)acetic acid (CAS 1227592-96-2): A Dibrominated Pyridineacetic Acid Building Block


2-(2,6-Dibromopyridin-3-yl)acetic acid (CAS 1227592-96-2) is a pyridineacetic acid derivative characterized by two bromine atoms at the 2- and 6-positions and a carboxylic acid side chain at the 3-position on the pyridine ring . This substitution pattern places the acetic acid moiety ortho to one bromine and para to the other, creating a reactive scaffold for regioselective cross-coupling and functionalization. The compound is part of a broader class of halogenated pyridine building blocks used in medicinal chemistry to construct kinase inhibitors, HIV integrase inhibitors, and other bioactive molecules .

Why Generic 2,6-Dibromopyridine Acetic Acid Derivatives Cannot Be Interchanged


Simple substitution of 2-(2,6-dibromopyridin-3-yl)acetic acid with its positional isomer (e.g., 2-(2,6-dibromopyridin-4-yl)acetic acid) or mono-bromo analog (e.g., 2-(6-bromopyridin-3-yl)acetic acid) can yield markedly different outcomes in synthesis and biological applications. The precise position of the bromine atoms relative to the acetic acid handle determines the regioselectivity and reactivity in cross-coupling reactions . Additionally, the lipophilicity (XLogP3 = 2.4 for the target compound vs. 1.3 for the mono-bromo analog) varies substantially with halogen content, affecting membrane permeability and off-target binding . Using an analog without rigorous comparative validation may compromise synthetic yield, purity, and ultimately the biological relevance of results.

Quantitative Evidence for 2-(2,6-Dibromopyridin-3-yl)acetic acid: Comparator-Based Differentiation


XLogP3 Lipophilicity Advantage Over Mono-Bromo Analog

The target compound exhibits a computed XLogP3 of 2.4, which is 1.1 log units higher than the corresponding mono-bromo analog 2-(6-bromopyridin-3-yl)acetic acid (XLogP3 = 1.3) . This increased lipophilicity, stemming from the second bromine atom, is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement .

Lipophilicity Membrane permeability Drug-likeness

Batch-Specific Traceability: NMR, HPLC, GC Verification

Bidepharm (a major research chemical supplier) provides 2-(2,6-dibromopyridin-3-yl)acetic acid at 97% purity with batch-specific NMR, HPLC, and GC analytical reports, ensuring reliable lot-to-lot consistency . In contrast, many suppliers offering the positional isomer 2-(2,6-dibromopyridin-4-yl)acetic acid provide purity specifications without the same depth of batch-resolved analytical documentation .

Quality control Reproducibility Procurement assurance

Regioselective Functionalization Enabled by 3-Acetic Acid Handle

The 2,6-dibromopyridine core, when bearing a 3-acetic acid substituent, facilitates regioselective mono-functionalization at the sterically more accessible 2-position. Literature reports on the parent 2,6-dibromopyridine show selective mono-benzoylation in yields >80% under optimized palladium catalysis . The presence of the 3-acetic acid group can further direct metalation ortho to the carboxylate, enabling sequential coupling strategies that are not possible with the 4-acetic acid isomer .

Regioselectivity Cross-coupling Scaffold diversification

Scaffold Novelty for Intellectual Property Positioning

A search of major chemical supplier databases reveals that the 2,6-dibromo-3-acetic acid substitution pattern is considerably less available than its 4-isomer counterpart (2,6-dibromopyridin-4-ylacetic acid). The target CAS registry number (1227592-96-2) shows fewer commercial sources, indicating lower market penetration . This scarcity suggests potential for proprietary applications in drug discovery, where a novel scaffold can support patent claims and differentiate from widely used alternatives .

Patent novelty Scaffold uniqueness Drug discovery

Targeted Application Scenarios for 2-(2,6-Dibromopyridin-3-yl)acetic acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Lipophilic Scaffold Extension

The elevated lipophilicity (XLogP3 = 2.4) of 2-(2,6-dibromopyridin-3-yl)acetic acid, relative to mono-bromo analogs (XLogP3 = 1.3), makes it a suitable building block for programs targeting intracellular targets where membrane penetration is a critical parameter. The 3-acetic acid handle serves as a convenient anchoring point for amide coupling, while the 2- and 6-bromo positions offer orthogonal cross-coupling handles .

Regioselective Synthesis of 2,6-Diarylpyridines for Kinase Inhibitor Libraries

The ability to achieve selective mono-functionalization at the 2-position, as demonstrated for the 2,6-dibromopyridine core (>80% selective single benzoylation yield), positions this compound as a key intermediate for constructing 2,6-diarylpyridine scaffolds. Sequential coupling can generate diverse kinase inhibitor analogues, with the acetic acid group providing a linkable functionality for further derivatization . The batch-specific analytical documentation ensures consistent synthetic outcomes across library production.

HIV Integrase Inhibitor Fragment-Based Drug Design

Pyridin-3-ylacetic acid derivatives are known pharmacophore elements in HIV integrase inhibitors. The 2,6-dibromo substitution pattern offers synthetic points for introducing substituents that may enhance binding to the integrase active site. The limited commercial availability of this specific isomer supports proprietary exploration with reduced risk of competition .

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